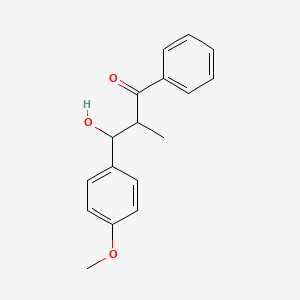

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

CAS No.: 84466-80-8

Cat. No.: VC15910934

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84466-80-8 |

|---|---|

| Molecular Formula | C17H18O3 |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one |

| Standard InChI | InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3 |

| Standard InChI Key | ACGOCZRLBYATQI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2 |

Introduction

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its complex structure, which includes a hydroxy group, a methoxy group, and a phenylpropanone backbone, contributes to its unique chemical reactivity and biological properties. This compound is notable for its potential applications in therapeutic areas, particularly due to its anti-inflammatory and antioxidant properties.

Synthesis and Production

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. A common method includes the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by reduction and oxidation steps to introduce the necessary functional groups. In industrial settings, catalysts are often used to enhance reaction rates and yields, and high-pressure reactors or continuous flow systems are employed to ensure consistent quality and scalability.

Biological Activities and Potential Applications

Research indicates that 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one exhibits significant biological activities, including anti-inflammatory and antioxidant properties. These properties make it a candidate for therapeutic applications. The mechanism of action is believed to involve hydrogen bonding with enzymes and receptors, as well as π-π interactions due to its aromatic rings.

Similar Compounds

Several compounds share structural similarities with 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one but differ in specific functional groups or structural features:

-

3-Hydroxy-4-methoxybenzaldehyde: Lacks the phenylpropanone backbone.

-

4-Hydroxy-3-methoxycinnamic acid: Contains a double bond in the aliphatic chain.

-

3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-one: Has a hydroxy group instead of a methoxy group.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxy and methoxy groups; lacks aliphatic chain | Simpler structure without phenylpropanone backbone |

| 4-Hydroxy-3-methoxycinnamic acid | Similar aromatic substitution; different aliphatic structure | Contains a double bond in the aliphatic chain |

| 3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-one | Similar structure; hydroxy group instead of methoxy | Different functional group affecting reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume